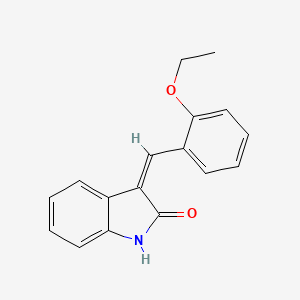
SU5204
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SU5204 is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Wirkmechanismus
Target of Action
SU5204, also known as “3-(2-ethoxybenzylidene)indolin-2-one” or “(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one”, is a tyrosine kinase inhibitor . Its primary targets are FLK-1 (VEGFR-2) and HER2 . VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis. HER2 is a member of the human epidermal growth factor receptor (EGFR) family, which is often overexpressed in certain types of cancers.
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity. It has IC50 values of 4 μM for FLK-1 (VEGFR-2) and 51.5 μM for HER2 . By inhibiting these kinases, this compound disrupts the signaling pathways they are involved in, leading to changes in cellular processes such as cell proliferation and survival.
Biochemical Pathways
The inhibition of VEGFR-2 by this compound affects the VEGF signaling pathway, which is primarily involved in angiogenesis, the formation of new blood vessels. This can have downstream effects on processes such as tumor growth and metastasis, as these processes often rely on angiogenesis for nutrient supply .
The inhibition of HER2 disrupts the EGFR signaling pathway. This can affect various downstream cellular processes, including cell proliferation, differentiation, and survival. In cancers where HER2 is overexpressed, such as certain types of breast cancer, this can lead to uncontrolled cell growth .
Result of Action
By inhibiting key kinases in the VEGF and EGFR signaling pathways, this compound can disrupt processes such as cell proliferation and survival. This can lead to the death of cells that rely on these pathways for survival, such as cancer cells .
Biochemische Analyse
Biochemical Properties
SU5204 is a tyrosine kinase inhibitor, with IC50s of 4 and 51.5 μM for FLK-1 (VEGFR-2) and HER2, respectively . This suggests that this compound may interact with these enzymes, potentially altering their activity and influencing biochemical reactions within the cell.
Cellular Effects
Given its role as a tyrosine kinase inhibitor, it is likely that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of tyrosine kinases such as FLK-1 (VEGFR-2) and HER2 . This can lead to changes in gene expression and alterations in cellular signaling pathways.
Metabolic Pathways
Given its role as a tyrosine kinase inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in these pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SU5204 typically involves the condensation of 2-ethoxybenzaldehyde with indole-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
SU5204 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
SU5204 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (Z)-3-(2-methoxyphenyl)-2-butenoate: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl)methylidene]hydrazinecarbothioamide: Another compound with a similar methylene linkage but different functional groups.
Uniqueness
SU5204 is unique due to its specific ethoxyphenyl and indole-2-one moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-20-16-10-6-3-7-12(16)11-14-13-8-4-5-9-15(13)18-17(14)19/h3-11H,2H2,1H3,(H,18,19)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZFKCPUSMBMAY-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
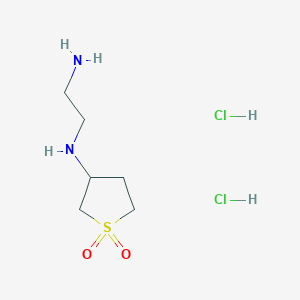
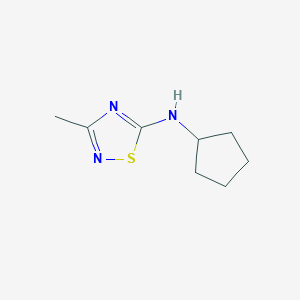
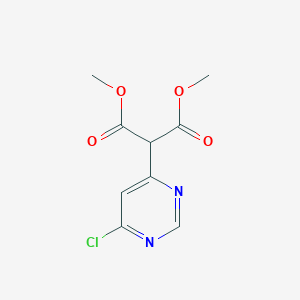
![Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2805257.png)

![3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2805260.png)

![3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2805263.png)

![ethyl 3-carbamoyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2805266.png)
![2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B2805267.png)
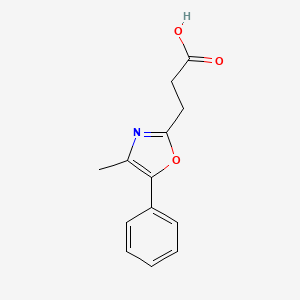
![5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B2805272.png)
![2-[[(2,2-Dimethyl-3H-1-benzofuran-7-yl)amino]methyl]pyridine-4-sulfonyl fluoride](/img/structure/B2805273.png)
